molecular formula C14H15NO2 B149279 7-(Dimethylamino)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one CAS No. 62669-74-3

7-(Dimethylamino)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B149279
CAS No.: 62669-74-3
M. Wt: 229.27 g/mol
InChI Key: RIUSGHALMCFISX-UHFFFAOYSA-N
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Description

Cyclopentacbenzopyran-4(1H)-one, 7-(dimethylamino)-2,3-dihydro- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The structure of Cyclopentacbenzopyran-4(1H)-one, 7-(dimethylamino)-2,3-dihydro- includes a fused ring system with a benzopyran core and a cyclopentane ring, making it a unique and interesting molecule for various scientific studies.

Mechanism of Action

Target of Action

Coumarin 138, like other coumarin-based compounds, is primarily targeted towards cancer cells . The compound’s primary targets are the cancer cells’ DNA and proteins, which play a crucial role in cell proliferation and survival .

Mode of Action

The compound interacts with its targets through a series of biochemical reactions. It binds to the DNA and proteins of the cancer cells, disrupting their normal function and leading to cell death . This interaction results in changes in the cancer cells, including the inhibition of cell proliferation and the induction of apoptosis .

Biochemical Pathways

Coumarin 138 affects several biochemical pathways. It originates from the phenylpropanoid pathway, which is involved in the defense against phytopathogens, response to abiotic stresses, regulation of oxidative stress, and probably hormonal regulation . The compound also interferes with the DNA replication and protein synthesis pathways in cancer cells, leading to cell death .

Pharmacokinetics

The pharmacokinetics of Coumarin 138 involves its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed into the body and distributed to the target sites, where it exerts its therapeutic effects . It is then metabolized by enzymes in the liver and excreted from the body .

Result of Action

The result of Coumarin 138’s action is the death of cancer cells. By binding to the DNA and proteins of these cells, the compound disrupts their normal function, inhibits cell proliferation, and induces apoptosis . This leads to a decrease in the number of cancer cells and a slowdown in the progression of the disease .

Action Environment

The action of Coumarin 138 is influenced by various environmental factors. For instance, the compound’s action, efficacy, and stability can be affected by the pH and polarity of its environment . Moreover, the presence of other substances, such as metal ions, can also influence the compound’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentacbenzopyran-4(1H)-one, 7-(dimethylamino)-2,3-dihydro- can be achieved through several synthetic routes. One common method involves the oxidative phenol-enamine formal [3 + 2] cycloaddition. This reaction is catalyzed by hemin and t-butyl hydroperoxide (t-BuOOH), enabling the environmentally benign synthesis of the compound under sustainable reaction conditions with excellent atom- and step-economy .

Industrial Production Methods

While specific industrial production methods for Cyclopentacbenzopyran-4(1H)-one, 7-(dimethylamino)-2,3-dihydro- are not widely documented, the principles of green chemistry and sustainable synthesis are often applied. This includes the use of catalytic systems and environmentally friendly reagents to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Cyclopentacbenzopyran-4(1H)-one, 7-(dimethylamino)-2,3-dihydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as t-BuOOH.

    Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.

Scientific Research Applications

Cyclopentacbenzopyran-4(1H)-one, 7-(dimethylamino)-2,3-dihydro- has several scientific research applications:

Comparison with Similar Compounds

Cyclopentacbenzopyran-4(1H)-one, 7-(dimethylamino)-2,3-dihydro- can be compared with other similar compounds, such as:

The uniqueness of Cyclopentacbenzopyran-4(1H)-one, 7-(dimethylamino)-2,3-dihydro- lies in its specific ring fusion and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

7-(dimethylamino)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-15(2)9-6-7-11-10-4-3-5-12(10)14(16)17-13(11)8-9/h6-8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIUSGHALMCFISX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5069621
Record name Cyclopenta[c][1]benzopyran-4(1H)-one, 7-(dimethylamino)-2,3-dihydro-
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Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62669-74-3
Record name 7-Dimethylaminocyclopenta[c]coumarin
Source CAS Common Chemistry
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Record name 7-Dimethylaminocyclopenta(C)coumarin
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Record name Coumarin 138
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315247
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Record name Cyclopenta[c][1]benzopyran-4(1H)-one, 7-(dimethylamino)-2,3-dihydro-
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Record name Cyclopenta[c][1]benzopyran-4(1H)-one, 7-(dimethylamino)-2,3-dihydro-
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Record name Cyclopenta[c][1]benzopyran-4(1H)-one, 7-(dimethylamino)-2,3-dihydro-
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Record name 7-DIMETHYLAMINOCYCLOPENTA(C)COUMARIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the impact of pressure on the energy transfer between Coumarin 138 and Rhodamine B in a solid polymeric matrix?

A: Research indicates that increasing pressure enhances the efficiency of energy transfer from Coumarin 138 to Rhodamine B when both dyes are dissolved in poly(acrylic acid) []. This effect is attributed to a decrease in the average distance between donor and acceptor molecules within the matrix under high pressure conditions.

Q2: Can computational chemistry techniques be used to study the interactions of Coumarin 138 with protic solvents like methanol?

A: Yes, time-dependent density functional theory (TD-DFT) studies have been employed to investigate the hydrogen-bonding dynamics of photoexcited Coumarin 138 in methanol solution []. These studies provide valuable insights into the excited-state behavior of the molecule and its interactions with surrounding solvent molecules.

Q3: Are there any analytical techniques available to identify and quantify Coumarin 138 in complex mixtures?

A: Gas chromatography-mass spectrometry (GC-MS) has been successfully used to identify Coumarin 138 within a complex mixture of phytochemical constituents extracted from the stem bark of Zanthoxylum zanthoxyloides []. This technique allows for the separation and identification of individual compounds based on their mass-to-charge ratios, providing a valuable tool for characterizing complex samples.

Q4: What is the significance of studying the amplified spontaneous emission (ASE) spectra of Coumarin 138 superexciplexes?

A: Research on the ASE spectra of Coumarin 138 superexciplexes provides insights into the photophysical properties and excited-state dynamics of the molecule []. This information is crucial for understanding the behavior of Coumarin 138 in laser applications and other areas where its fluorescence properties are exploited.

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